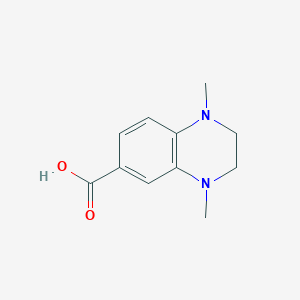

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

Historical Context and Development

The development of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid emerges from the broader historical context of quinoxaline chemistry, which has been a subject of extensive research due to the inherent therapeutic properties of quinoxaline derivatives. Quinoxalines were first recognized for their presence in naturally occurring compounds such as vitamins, alkaloids, and antibiotics including echinomycin, actinomycin, and leromycin. The systematic study of heterocyclic chemistry of quinoxalines gained momentum as researchers recognized their potential for diverse biological activities including antimicrobial, anti-inflammatory, antitumor, anti-hyperglycemic, and antioxidant properties. The specific development of tetrahydroquinoxaline derivatives, including the 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, represents a strategic modification aimed at enhancing the biological activity and pharmaceutical properties of the parent quinoxaline structure.

The evolution of synthesis methods for this compound reflects advances in organic chemistry methodology. Early synthetic approaches focused on traditional cyclization reactions involving 1,2-dicarbonyl compounds and 1,2-diamino compounds. However, more recent developments have introduced sophisticated techniques such as dual nucleophilic aromatic substitution reactions and hydrothermal synthesis methods, which allow for more efficient and environmentally friendly production of tetrahydroquinoxaline derivatives. The identification of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid as a compound of interest occurred within the last two decades, coinciding with increased focus on developing novel therapeutic agents targeting specific enzymatic pathways.

The compound's Chemical Abstracts Service registry number 844891-14-1 was assigned as part of the systematic cataloging of chemical substances, reflecting its recognition as a distinct chemical entity worthy of scientific investigation. This formal identification facilitated subsequent research efforts and enabled standardized referencing across scientific literature. The development timeline of this compound is intrinsically linked to advances in medicinal chemistry research focused on diabetes treatment, particularly the discovery and development of dipeptidyl peptidase-IV inhibitors as a therapeutic strategy for managing type 2 diabetes mellitus.

Position within Quinoxaline-based Heterocyclic Chemistry

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid occupies a distinctive position within the broader classification of quinoxaline-based heterocyclic compounds. Quinoxalines, also known as benzo[b]diazines, represent a class of bicyclic aromatic heterocycles characterized by the fusion of benzene and pyrazine rings. The compound under investigation belongs to the subclass of tetrahydroquinoxalines, which are partially saturated derivatives of the parent quinoxaline structure. This partial saturation significantly alters the electronic properties and three-dimensional conformation of the molecule, resulting in enhanced biological activity compared to fully aromatic quinoxaline derivatives.

The structural features that define the position of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid within quinoxaline chemistry include the presence of two nitrogen atoms in the heterocyclic ring system, the reduction of the pyrazine ring to form the tetrahydro derivative, and the specific substitution pattern. The two methyl groups at positions 1 and 4 introduce steric bulk and alter the electronic distribution within the molecule, while the carboxylic acid functional group at position 6 provides a site for hydrogen bonding interactions and potential for further chemical modification. This substitution pattern is particularly significant because it creates a unique three-dimensional molecular architecture that can interact selectively with biological targets.

The relationship between this compound and other quinoxaline derivatives can be understood through structure-activity relationship studies. Research has demonstrated that quinoxaline derivatives exhibit a wide range of biological activities, with the specific substitution pattern determining the primary mode of action. For instance, while some quinoxaline derivatives function as antimicrobial agents, others demonstrate antitumor or anti-inflammatory properties. The tetrahydroquinoxaline-6-carboxylic acid scaffold represents a versatile framework that can be modified to target specific biological pathways, making it a valuable synthetic intermediate for medicinal chemistry applications.

Comparative analysis with related heterocyclic systems reveals the unique advantages of the tetrahydroquinoxaline framework. Unlike fully aromatic quinoxalines, which may exhibit limited solubility and bioavailability, the tetrahydro derivatives often demonstrate improved pharmaceutical properties while maintaining biological activity. The compound also serves as a bioisoster for other heterocyclic cores such as quinoline, quinazoline, and pteridine systems, allowing medicinal chemists to explore alternative scaffolds while targeting similar biological pathways.

Significance in Medicinal Chemistry Research

The significance of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in medicinal chemistry research stems from its demonstrated biological activity and potential as a therapeutic agent. The compound has garnered particular attention for its ability to inhibit dipeptidyl peptidase-IV, an enzyme crucial for glucose metabolism. This inhibition mechanism enhances insulin secretion and improves glycemic control, positioning the compound as a promising candidate for diabetes management therapy. The therapeutic implications of this activity are substantial, considering the global prevalence of type 2 diabetes mellitus and the ongoing need for novel treatment approaches.

Beyond its potential in diabetes treatment, the compound has demonstrated significant antimicrobial and anticancer activities, expanding its therapeutic applications. The antimicrobial properties are particularly noteworthy given the increasing prevalence of antibiotic-resistant bacterial strains and the urgent need for new antimicrobial agents. Research has shown that tetrahydroquinoxaline derivatives, including this compound, exhibit broad-spectrum antibacterial activity and can inhibit bacterial growth and biofilm formation. The anticancer activity represents another promising therapeutic avenue, with studies indicating that the compound and its derivatives can interfere with cellular processes essential for cancer cell survival and proliferation.

The compound's significance is further enhanced by its role as a building block for synthesizing more complex quinoxaline derivatives with enhanced biological properties. This versatility allows medicinal chemists to develop structure-activity relationships and optimize the compound's properties for specific therapeutic applications. The ability to modify the compound through various chemical transformations, including oxidation, reduction, and substitution reactions, provides multiple pathways for drug development and optimization.

Recent research has expanded the understanding of the compound's mechanism of action, revealing its interaction with specific molecular targets beyond dipeptidyl peptidase-IV. Studies have demonstrated that derivatives of this compound can inhibit tubulin polymerization, affecting cell division and inducing apoptosis in cancer cells. This multi-target activity profile enhances the compound's therapeutic potential and suggests applications in combination therapy approaches. The compound's ability to interact with multiple biological pathways while maintaining acceptable safety profiles represents a significant advantage in drug development.

Current Research Landscape and Literature Review

The current research landscape surrounding 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid encompasses diverse areas of investigation, ranging from synthetic methodology development to comprehensive biological evaluation. Recent studies have focused on optimizing synthesis conditions to improve yield and purity while developing environmentally sustainable production methods. Hydrothermal synthesis techniques have emerged as particularly promising approaches, allowing for the production of quinoxaline derivatives under controlled temperature and pressure conditions while minimizing the use of harmful solvents.

Molecular docking studies have provided crucial insights into the compound's interaction with biological targets, particularly dipeptidyl peptidase-IV. These computational investigations have revealed the specific binding modes and molecular interactions that underlie the compound's biological activity. The findings from molecular dynamics simulations have demonstrated the stability of the compound within the active site of target enzymes, supporting its potential as a therapeutic agent. Quantitative structure-activity relationship studies have further refined the understanding of how structural modifications affect biological activity, providing guidance for future drug development efforts.

Recent clinical research has evaluated derivatives of this compound for their therapeutic potential in human subjects. Studies have assessed both efficacy and safety profiles, with particular attention to oral bioavailability and pharmacokinetic properties. The research has demonstrated that compounds based on the 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold exhibit favorable pharmaceutical properties, including compliance with Lipinski's rule of five, which predicts oral bioavailability. Biodistribution studies using radiolabeled derivatives have confirmed that these compounds accumulate in target organs where dipeptidyl peptidase-IV is highly expressed, supporting their therapeutic mechanism.

The synthesis and biological evaluation of related compounds have revealed important structure-activity relationships that inform current research directions. Studies on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have demonstrated potent antiproliferative activity against cancer cell lines, with some compounds exhibiting nanomolar potency. These findings have prompted investigation into the compound's potential as an anticancer agent, with particular focus on its ability to inhibit tubulin polymerization and induce cell cycle arrest.

Contemporary research efforts have also explored the compound's potential in combination therapy approaches. Studies have investigated synergistic effects when the compound is used in conjunction with established therapeutic agents, revealing enhanced efficacy profiles that may translate to improved clinical outcomes. The development of novel synthetic routes and chemical modifications continues to expand the available chemical space around this scaffold, providing new opportunities for drug discovery and development. Future research directions include investigation of nanoformulation approaches to enhance bioavailability and tissue-specific targeting, as well as exploration of the compound's potential in treating other disease states beyond diabetes and cancer.

Propriétés

IUPAC Name |

1,4-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-12-5-6-13(2)10-7-8(11(14)15)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAPJAHKINQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383789 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-14-1 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Synthetic Route

A representative synthetic route is as follows:

| Step | Reaction Type | Reactants and Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | 1,2-diaminobenzene + pyruvic acid derivative or α-keto acid precursor under acidic or neutral conditions | Formation of dihydroquinoxaline intermediate | 70-85 |

| 2 | Methylation | Treatment with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of base | Introduction of methyl groups at N-1 and C-4 | 65-80 |

| 3 | Carboxylation/oxidation | Oxidation or functional group transformation to introduce carboxylic acid at C-6 (e.g., oxidation of methyl or aldehyde precursor) | Final product: 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 60-75 |

| 4 | Purification | Recrystallization from ethanol or chromatography | Pure compound with >95% purity | - |

Note: Reaction conditions such as temperature (generally 50-120 °C), solvent choice (ethanol, dichloromethane, or acetonitrile), and catalyst presence (acidic catalysts like HCl or Lewis acids) are optimized to maximize yield and purity.

Alternative Synthetic Approaches

- Cyclization of N-substituted o-phenylenediamines with β-ketoesters under reflux conditions can also yield the tetrahydroquinoxaline framework, followed by selective methylation and carboxylation steps.

- One-pot multi-component reactions involving o-phenylenediamine, methylating agents, and carboxylating agents have been explored to streamline synthesis, though with moderate yields.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 50–120 °C | Higher temperatures accelerate reaction but risk side reactions |

| Solvent | Ethanol, dichloromethane, acetonitrile | Influences solubility and reaction rate |

| Catalyst | Acidic catalysts (HCl, Lewis acids) | Promote condensation and cyclization |

| Reaction Time | 4–24 hours | Longer times improve yield but may cause degradation |

| Methylating Agent | Methyl iodide, dimethyl sulfate | Efficiency affects methylation selectivity |

Optimization of these parameters is crucial to avoid side reactions such as over-oxidation or polymerization and to enhance product purity.

Purification and Characterization

- Purification : Recrystallization from ethanol or ethanol/hexane mixtures is the preferred method to isolate the pure compound with high crystallinity.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and ring structure.

- Mass Spectrometry (MS) for molecular weight verification.

- Elemental (CHN) analysis to confirm purity.

- Infrared (IR) spectroscopy to identify characteristic functional groups such as carboxylic acid and methyl groups.

Research Findings and Applications Related to Preparation

- The compound’s preparation methods have been refined to support its use as a building block in synthesizing more complex heterocyclic molecules with potential antimicrobial and anticancer activities.

- Studies indicate that controlling methylation and carboxylation steps is critical for achieving regioselectivity and functional group integrity, which directly impact biological activity.

- Computational modeling (e.g., Density Functional Theory) has been applied to predict regioselectivity in methylation and electrophilic substitution steps, aiding in synthetic route design.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Condensation + Cyclization | Reaction of o-phenylenediamine with keto acids | Straightforward, well-established | Requires careful control of conditions to prevent side reactions |

| Methylation | Use of methylating agents post-cyclization | Selective introduction of methyl groups | Toxic reagents, needs controlled environment |

| Carboxylation | Oxidation or functional group transformation | Introduces key carboxylic acid group | Moderate yields, sensitive to conditions |

| Purification | Recrystallization or chromatography | High purity product | May require multiple steps |

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions. For example:

-

Esterification with alcohols under acid catalysis (e.g., H₂SO₄ or HCl) yields methyl/ethyl esters.

-

Amidation with primary or secondary amines (e.g., 2-aminothiazole, 4-fluoroaniline) forms sulfonamide derivatives via activation with coupling agents like DCC/DMAP .

Example Reaction:

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation to form 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline. This reaction is common in heterocyclic carboxylic acids and is typically facilitated by heating with Cu or quinoline .

Conditions:

-

Temperature: 150–200°C

-

Catalysts: Cu powder, quinoline

Oxidation of the Tetrahydroquinoxaline Core

The saturated tetrahydroquinoxaline ring can be oxidized to the aromatic quinoxaline system using agents like KMnO₄ or CrO₃ . For example:

Key Observations:

-

Oxidation occurs preferentially at the nitrogen-adjacent carbons.

-

Aromatic products exhibit increased stability and conjugation .

Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitution, particularly at the 5- and 7-positions . Halogenation (e.g., bromination) and nitration have been reported for analogous compounds:

Bromination Example:

Reductive Functionalization

The tetrahydroquinoxaline core can undergo hydrogenation or borane-mediated reductions to modify ring saturation or introduce substituents .

Mechanistic Insights

-

Esterification/Amidation : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack .

-

Oxidation : Involves radical intermediates or metal-oxo species abstracting hydrogen atoms from the saturated ring .

-

Substitution : Directed by the electron-donating methyl groups and steric effects of the fused ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Effects

DMQCA has been studied for its neuroprotective properties. Research indicates that it may have a role in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that DMQCA could inhibit the apoptotic pathway in neuronal cells exposed to toxic agents, suggesting its potential as a therapeutic agent in neuroprotection .

Antidepressant Activity

Another significant application of DMQCA is its potential as an antidepressant. It has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies revealed that DMQCA administration resulted in increased levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety-like behaviors .

Organic Synthesis

Building Block in Synthesis

DMQCA serves as a valuable building block in the synthesis of various complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives with enhanced biological activity or selectivity .

Case Studies

Mécanisme D'action

The mechanism of action of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased insulin secretion and improved glycemic control, making it a potential therapeutic agent for diabetes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with structurally analogous compounds, focusing on substituent effects, biological activity, and synthetic pathways.

Structural Analogs and Substituent Effects

Physical and Chemical Properties

Research Findings and Implications

- Tubulin Inhibition: The N-substituted 3-oxo analog’s antiproliferative activity suggests that 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid could be optimized for anticancer applications by introducing electron-withdrawing groups .

- Coordination Chemistry: Dioxo derivatives (e.g., 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) form stable coordination polymers with transition metals, useful in photonic materials and sensors .

- Antimicrobial Potential: Fluorinated analogs highlight the importance of halogenation in enhancing drug-like properties, though methyl/ethyl substitutions may offer safer metabolic profiles .

Activité Biologique

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (DMTHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of DMTHQCA based on recent research findings.

- IUPAC Name : 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- CAS Number : 844891-14-1

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

Biological Activity Overview

DMTHQCA has been evaluated for various biological activities including antiproliferative effects against cancer cell lines, inhibition of tubulin polymerization, and potential as a DPP-4 inhibitor. The following sections detail these activities.

Antiproliferative Activity

Recent studies have demonstrated that DMTHQCA and its derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

-

Synthesis and Evaluation :

- A series of N-substituted derivatives were synthesized and evaluated for their antiproliferative activity against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myeloid leukemia) cell lines. Among these derivatives, compound 13d showed the most potent activity with IC50 values of 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells .

- Mechanism of Action :

Table of Antiproliferative Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 13d | HeLa | 0.126 | Tubulin polymerization inhibition |

| 13d | SMMC-7721 | 0.071 | Cell cycle arrest |

| 13d | K562 | 0.164 | Apoptosis induction |

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DMTHQCA derivatives have also been investigated for their potential as DPP-4 inhibitors, which are important in the management of type 2 diabetes.

Findings

- A study reported that several derivatives bearing the DMTHQCA scaffold exhibited promising DPP-4 inhibitory activity with IC50 values comparable to linagliptin, a standard DPP-4 inhibitor. The most active compounds showed IC50 values ranging from 0.67 to 1.28 nM .

Structure-Activity Relationship (SAR)

The biological evaluation of DMTHQCA derivatives has led to insights into their structure-activity relationships:

- Substituent Effects :

- Binding Interactions :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A representative procedure involves dissolving 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline in dry DMF, followed by the addition of POCl₃ at low temperatures (0°C) and subsequent heating (40°C) to drive the reaction. Purification is achieved using column chromatography with gradient elution (e.g., hexane/EtOAc mixtures) . Microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Q. What spectroscopic techniques are employed for structural characterization?

- Methodological Answer : Key techniques include:

- Mass spectrometry : Exact mass determination (206.1266508 g/mol) confirms molecular formula .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the tetrahydroquinoxaline ring.

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on the dimethyl variant is limited, structural analogs (e.g., 3-quinolinecarboxylic acid derivatives) exhibit antimicrobial activity against Gram-positive bacteria. Assays typically involve MIC (Minimum Inhibitory Concentration) testing and bacterial growth inhibition studies .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity during synthesis?

- Methodological Answer : Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.

- Catalysts : POCl₃ facilitates carbaldehyde formation but necessitates careful stoichiometric control to prevent over-acylation.

- Purification : Gradient elution in column chromatography (e.g., hexane/EtOAc with 1% AcOH) improves separation of polar byproducts .

Q. What challenges arise in differentiating positional isomers of tetrahydroquinoxaline derivatives?

- Methodological Answer : Positional isomers (e.g., 6-carboxylic acid vs. 8-carboxylic acid derivatives) require advanced analytical strategies:

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents.

- X-ray crystallography : Provides definitive confirmation of regiochemistry, especially for coordination polymers .

Q. How does the compound’s structure contribute to its application in coordination polymers?

- Methodological Answer : The carboxylic acid group acts as a chelating ligand for metal ions (e.g., Zn²⁺), forming luminescent coordination polymers. These frameworks exhibit photophysical properties (e.g., fluorescence quenching in the presence of Cr VI anions) due to charge-transfer interactions .

Q. What analytical methods are critical for detecting synthetic byproducts?

- Methodological Answer :

- HPLC-MS : Identifies low-abundance impurities (e.g., unreacted intermediates or oxidation byproducts).

- TLC with UV visualization : Monitors reaction progress in real time.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios .

Q. How do structural modifications (e.g., alkyl chain length) impact biological efficacy?

- Methodological Answer : Ethyl substituents (as in 1,4-diethyl analogs) increase lipophilicity, enhancing membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying alkyl groups and testing their antimicrobial potency via time-kill assays and cytotoxicity profiling .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields be resolved?

- Methodological Answer : Divergent yields may arise from differences in:

- Reaction scale : Small-scale reactions often report higher yields due to easier heat/stoichiometry control.

- Purification protocols : Silica gel vs. reverse-phase HPLC can affect recovery rates.

- Moisture sensitivity : Trace water in solvents may hydrolyze intermediates, reducing yield. Replicating conditions with rigorous anhydrous protocols is recommended .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.